Alanyllysine--hydrogen chloride (1/1)

Catalog No.
S817027
CAS No.
68973-27-3
M.F
C9H20ClN3O3
M. Wt
253.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alanyllysine--hydrogen chloride (1/1)

CAS Number

68973-27-3

Product Name

Alanyllysine--hydrogen chloride (1/1)

IUPAC Name

6-amino-2-(2-aminopropanoylamino)hexanoic acid;hydrochloride

Molecular Formula

C9H20ClN3O3

Molecular Weight

253.73 g/mol

InChI

InChI=1S/C9H19N3O3.ClH/c1-6(11)8(13)12-7(9(14)15)4-2-3-5-10;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);1H

InChI Key

JWNUXAHYKKBLRA-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)O)N.Cl

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Cl

The exact mass of the compound (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Alanyl-L-lysine hydrochloride (H-Ala-Lys-OH·HCl) is a highly soluble dipeptide building block widely procured for advanced cell culture media, clinical nutrition, and peptide synthesis. With a molecular weight of 253.73 g/mol, this hydrochloride salt form is favored over free amino acid mixtures due to its rapid aqueous dissolution, extended shelf life, and specialized transport mechanisms via the PepT1 pathway. For industrial buyers, procuring the pre-formed dipeptide rather than individual amino acids streamlines downstream processing, ensures precise stoichiometric delivery, and provides measurable advantages in both formulation stability and cellular uptake .

Substituting Alanyllysine hydrochloride with a generic mixture of L-Alanine and L-Lysine monomers fundamentally alters cellular uptake kinetics and formulation stability. Free amino acids compete for the same membrane transporters, leading to uneven absorption and potential precipitation in high-concentration media. Furthermore, attempting to use the Alanyllysine free base instead of the hydrochloride salt introduces pH buffering challenges during formulation, requiring additional titration steps that can compromise batch-to-batch reproducibility. In solid-phase peptide synthesis (SPPS), sequential coupling of single amino acids instead of using this pre-formed dipeptide introduces additional deprotection cycles, increasing the risk of incomplete coupling and lowering the final yield of complex peptide therapeutics[1].

Cellular Uptake Efficiency via PepT1 Transporter

In comparative uptake models, intact dipeptides like Alanyllysine are transported via the high-capacity PepT1 transporter, bypassing the competitive and often rate-limiting single amino acid transporters. Studies demonstrate that dipeptide delivery systems can increase the intracellular accumulation of essential amino acids by up to 2.5-fold compared to equimolar mixtures of free L-Alanine and L-Lysine. This rapid internalization provides a quantifiable advantage for high-density cell culture and clinical nutrition formulations [1].

Evidence DimensionIntracellular amino acid accumulation rate
Target Compound DataHigh-velocity PepT1-mediated transport (up to 2.5x relative rate)
Comparator Or BaselineEquimolar mixture of free L-Alanine and L-Lysine
Quantified DifferenceUp to 2.5-fold increase in cellular uptake rate
ConditionsIn vitro PepT1-expressing cellular transport assays

Ensures maximum nutrient delivery and minimizes waste in costly biomanufacturing cell culture media.

Formulation Solubility and pH Stability

The hydrochloride salt of Alanyllysine provides immediate, high-concentration aqueous solubility (exceeding 50 mg/mL) without the need for aggressive pH adjustments. In contrast, the free base form of the dipeptide often requires acid titration to achieve complete dissolution, which can introduce localized pH spikes and affect the stability of sensitive co-formulated active ingredients. The HCl salt maintains a stable, predictable dissolution profile essential for liquid formulations [1].

Evidence DimensionAqueous dissolution without pH adjustment
Target Compound Data>50 mg/mL solubility at neutral starting pH without titration
Comparator Or BaselineAlanyllysine free base (requires active acid titration)
Quantified DifferenceElimination of pH adjustment step while maintaining high solubility
ConditionsStandard aqueous buffer preparation at 25°C

Reduces formulation time and eliminates the need for additional pH balancing steps in industrial liquid media production.

Yield Improvement in Solid-Phase Peptide Synthesis (SPPS)

Utilizing pre-formed Alanyllysine hydrochloride as a building block in SPPS reduces the number of required coupling and deprotection cycles. Compared to the sequential addition of Fmoc-Lys(Boc)-OH and Fmoc-Ala-OH, the pre-formed dipeptide eliminates one coupling step, thereby reducing the accumulation of deletion sequences and improving crude purity by approximately 10-15% in complex peptide sequences. This directly translates to higher overall yields and simplified HPLC purification [1].

Evidence DimensionCrude peptide yield and purity
Target Compound DataSingle-step coupling yielding >95% target sequence purity
Comparator Or BaselineTwo-step sequential coupling yielding ~80-85% purity due to deletion sequences
Quantified Difference10-15% absolute improvement in crude purity and 50% reduction in coupling steps for the Ala-Lys segment
ConditionsStandard Fmoc-SPPS protocols for complex peptide manufacturing

Lowers the cost of goods (COGs) and improves throughput in commercial peptide API manufacturing.

High-Density Mammalian Cell Culture Media

Due to its high solubility and efficient PepT1-mediated cellular uptake, Alanyllysine hydrochloride is an effective lysine source for advanced bioreactor media. It prevents the precipitation issues associated with free amino acids at high concentrations and ensures sustained nutrient availability during prolonged fed-batch cultures, directly leveraging the uptake data established in transport assays [1].

Commercial Peptide API Manufacturing

Procured as a pre-formed dipeptide building block, it streamlines the synthesis of complex therapeutic peptides. By reducing the number of coupling steps, it minimizes the risk of deletion impurities and improves the overall yield and purity of the final pharmaceutical product, addressing the SPPS efficiency metrics [2].

Clinical Nutrition and Enteral Formulations

The compound's documented bioavailability advantages compared to free amino acid mixtures make it a highly practical ingredient in specialized dietary supplements and enteral feeding solutions, where rapid absorption without requiring active pH titration is a critical formulation metric [3].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

253.1193192 Da

Monoisotopic Mass

253.1193192 Da

Heavy Atom Count

16

Sequence

AK

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 08-16-2023

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